BENAZOLIN-METHYL ESTER

Description

Benazolin-methyl ester (methyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate) is a synthetic organic compound with the CAS number 476168-17-9 and a molecular formula of C₁₆H₂₅NO₈ . Structurally, it features a benzoate backbone substituted with an amino group at position 2 and two 2-methoxyethoxy groups at positions 4 and 5. This compound is likely used in agrochemical applications, given that benazolin derivatives are known herbicides.

Properties

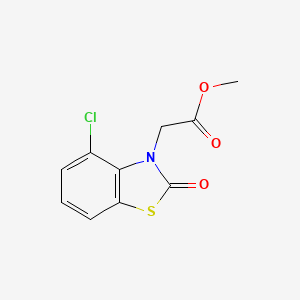

Molecular Formula |

C10H8ClNO3S |

|---|---|

Molecular Weight |

257.69 g/mol |

IUPAC Name |

methyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate |

InChI |

InChI=1S/C10H8ClNO3S/c1-15-8(13)5-12-9-6(11)3-2-4-7(9)16-10(12)14/h2-4H,5H2,1H3 |

InChI Key |

ZCDHYAMAXOZQDI-UHFFFAOYSA-N |

SMILES |

COC(=O)CN1C2=C(C=CC=C2Cl)SC1=O |

Canonical SMILES |

COC(=O)CN1C2=C(C=CC=C2Cl)SC1=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of BENAZOLIN-METHYL ESTER typically involves the cyclization of 2-aminothiophenols with chloroformates or phosgene, followed by esterification with methanol. The reaction conditions often require the presence of a base such as pyridine or triethylamine to facilitate the cyclization process . Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .

Chemical Reactions Analysis

BENAZOLIN-METHYL ESTER undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazoles .

Scientific Research Applications

BENAZOLIN-METHYL ESTER has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives.

Biology: The compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.

Medicine: It is investigated for its potential use in treating various diseases, including bacterial infections and cancer.

Mechanism of Action

The mechanism of action of BENAZOLIN-METHYL ESTER involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. This inhibition leads to the disruption of cellular processes and ultimately results in cell death .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares benazolin-methyl ester with three structurally related methyl esters:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features | Primary Applications (Inferred) |

|---|---|---|---|---|---|

| This compound | 476168-17-9 | C₁₆H₂₅NO₈ | 367.37 g/mol | Amino group, bis(2-methoxyethoxy) substituents | Agrochemicals (herbicide) |

| (N-Benzoyl)glycylglycine methyl ester | 51514-00-2 | C₁₂H₁₄N₂O₄ | 250.25 g/mol | Peptide backbone, benzoyl group | Pharmaceutical synthesis |

| Fluorescein methyl ester | Not provided | C₂₁H₁₄O₅ | 346.33 g/mol | Xanthene ring, fluorescent benzoate moiety | Biological imaging/dye |

Key Observations :

- This compound has the highest molecular weight among the listed compounds, attributed to its bulky 2-methoxyethoxy substituents .

- (N-Benzoyl)glycylglycine methyl ester is a smaller, peptide-like molecule, suggesting utility in drug development or biochemical assays .

- Fluorescein methyl ester contains a xanthene ring system, enabling fluorescence, which is absent in the other compounds .

Functional and Regulatory Differences

- This compound: No direct regulatory restrictions are noted in the evidence. However, its parent compound (benazolin) is regulated as a herbicide in multiple jurisdictions.

- (N-Benzoyl)glycylglycine methyl ester: Limited safety data are available, but its peptide-like structure implies handling precautions typical of laboratory reagents .

- Fluorescein methyl ester : Widely used in biological staining, with safety protocols emphasizing avoidance of inhalation or skin contact .

Regulatory Status :

- A structurally unrelated methyl ester, (+)-ethyl[(α-methylbenzyl)]imidazole-5'-xylate (CAS 33125-97-2), has faced regulatory restrictions in unspecified countries due to toxicity concerns . This highlights the variability in methyl ester regulations based on substituent groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.